Eupatolitin (CAS: 29536-44-5), chemically defined as 3,3',4',5-tetrahydroxy-6,7-dimethoxyflavone, is a highly purified, O-methylated flavonol utilized primarily as an analytical reference standard, a specialized antioxidant, and a precursor in medicinal chemistry[1]. Unlike crude botanical extracts or ubiquitous unmethylated flavonoids like quercetin, Eupatolitin offers a precise di-methoxylated and tetra-hydroxylated scaffold. This specific substitution pattern dictates its distinct thermal stability (melting point 285-287 °C), lipophilicity, and targeted reactivity [2]. These properties make it an essential procurement choice for laboratories requiring high-fidelity standards for phytochemical profiling, in vitro enzyme inhibition assays, and controlled structure-activity relationship (SAR) studies where structural precision is paramount [3].
Procuring generic flavonoids, such as quercetin or crude botanical mixtures, as substitutes for Eupatolitin fundamentally compromises assay reproducibility and synthetic precision [1]. The absence of the specific 6,7-dimethoxy substitution in unmethylated analogs dramatically alters the molecule's lipophilicity, hydrogen-bonding capacity, and steric hindrance, leading to divergent behavior in chromatographic separations and cellular uptake models. Furthermore, substituting Eupatolitin with its close isomer, eupalitin (3,5,4'-trihydroxy-6,7-dimethoxyflavone), introduces a critical structural variance at the B-ring (lacking the 3'-hydroxyl group), which directly impacts radical scavenging kinetics and metal ion chelation [2]. For rigorous analytical calibration, targeted pathway activation, or selective C3-demethylation synthesis workflows, the exact 3,3',4',5-tetrahydroxy-6,7-dimethoxyflavone architecture of Eupatolitin is non-interchangeable [3].
In procurement and quality control workflows, distinguishing Eupatolitin from its closely related isomers is critical. Physical characterization studies demonstrate that Eupatolitin exhibits a sharp melting point of 285-287 °C[1]. In direct comparison, its structural isomer Eupalitin (3,5,4'-trihydroxy-6,7-dimethoxyflavone) melts at a higher range of 289-292 °C [1]. This distinct thermal behavior provides a reliable, quantitative metric for verifying compound identity and purity upon procurement, ensuring that downstream assays are not compromised by isomeric contamination.
| Evidence Dimension | Melting point range |
| Target Compound Data | 285-287 °C |
| Comparator Or Baseline | Eupalitin (289-292 °C) |
| Quantified Difference | 4-5 °C lower melting point |
| Conditions | Standard capillary melting point determination |
Enables rapid, definitive thermal verification of lot identity and purity against common isomeric impurities, which is essential for strict quality control in analytical laboratories.
Eupatolitin serves as a highly specific precursor in the synthesis of complex polyhydroxylated flavonoids. It can be efficiently synthesized or further modified via the selective demethylation of 3,6,7-trimethoxy-5,3',4'-trihydroxyflavone using hydrobromic acid in acetic acid[1]. This regioselective cleavage at the C3 methoxyl group, while preserving the C5 hydroxyl and 6,7-dimethoxy groups, highlights its superior processability for targeted structural modifications. In contrast, utilizing fully unmethylated precursors like quercetin requires exhaustive and low-yield protection-deprotection sequences to achieve similar site-specific functionalization.
| Evidence Dimension | Synthetic route efficiency (regioselective functionalization) |
| Target Compound Data | Direct C3-demethylation via HBr/AcOH |
| Comparator Or Baseline | Quercetin (requires multi-step protection/deprotection) |
| Quantified Difference | Elimination of intermediate protection steps |
| Conditions | Controlled acid-catalyzed demethylation in synthetic workflows |
Drastically reduces synthetic steps and improves yields in medicinal chemistry programs targeting specifically substituted flavonol derivatives.
As an analytical standard for antioxidant capacity, Eupatolitin provides a robust and quantifiable baseline. In standardized DPPH radical scavenging assays, isolated Eupatolitin demonstrated a potent IC50 value of 27.6 μg/mL [1]. This defined metric allows it to serve as a high-purity positive control, outperforming the highly variable scavenging activities of crude plant extracts (which often exhibit IC50 values >100 μg/mL) and providing a more lipophilic reference point than highly polar, unmethylated flavonoids.
| Evidence Dimension | DPPH radical scavenging IC50 |
| Target Compound Data | 27.6 μg/mL |
| Comparator Or Baseline | Crude botanical extracts (>100 μg/mL) |
| Quantified Difference | >3.6-fold higher potency and absolute reproducibility |
| Conditions | Standardized in vitro DPPH colorimetric assay |
Provides a highly reproducible, structurally defined standard for calibrating antioxidant assays, eliminating the batch-to-batch variability of crude mixtures.
In computational screening models evaluating flavonoid binding to the ACE2 receptor, Eupatolitin demonstrated a strong binding affinity of -7.8 kcal/mol[1]. This performance quantitatively exceeds that of standard reference inhibitors such as MLN4760 (-7.4 kcal/mol) and captopril (-6.5 kcal/mol) [1]. The specific 6,7-dimethoxy and 3,3',4',5-tetrahydroxy substitution pattern of Eupatolitin optimizes its interaction within the binding pocket, making it a highly relevant, structurally defined candidate for procurement in advanced in vitro enzyme inhibition and viral entry screening assays.
| Evidence Dimension | Binding affinity (kcal/mol) |
| Target Compound Data | -7.8 kcal/mol |
| Comparator Or Baseline | MLN4760 (-7.4 kcal/mol) and Captopril (-6.5 kcal/mol) |
| Quantified Difference | 0.4 to 1.3 kcal/mol stronger binding affinity |
| Conditions | In silico molecular docking to the ACE2 receptor |
Justifies the selection of Eupatolitin as a high-priority, structurally optimized compound for in vitro screening panels targeting ACE2-mediated pathways.
Due to its distinct thermal properties and specific retention behavior, Eupatolitin is the ideal standard for HPLC/MS quantification of O-methylated flavonols in complex matrices like Artemisia extracts, ensuring precise separation from closely related isomers like Eupalitin[1].
Its specific methoxy/hydroxy substitution pattern makes it a highly efficient starting material for the regioselective synthesis of novel bioactive flavonoids via C3-demethylation, avoiding the complex protection chemistry required for unmethylated analogs like quercetin [1].
With a validated DPPH IC50 of 27.6 μg/mL, it serves as a reliable, high-purity positive control in antioxidant screening panels where the lipophilicity of the standard must match the target compounds, outperforming highly variable crude extracts [2].
Driven by its strong binding affinity (-7.8 kcal/mol) to targets like ACE2, Eupatolitin is a highly suitable candidate for inclusion in specialized compound libraries for drug discovery and receptor binding assays, providing a superior structurally defined baseline compared to standard inhibitors [3].